Product packaging for Fmoc-Ala-Val-OH(Cat. No.:)

Fmoc-Ala-Val-OH

Cat. No.: B13536735
M. Wt: 410.5 g/mol
InChI Key: CVUPNZGFKNTZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ala-Val-OH is a reagent consisting of an alanine-valine dipeptide sequence with a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the N-terminus. This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), enabling the controlled, step-wise construction of complex peptide chains . The Fmoc protecting group is readily removed under mild basic conditions, such as with piperidine treatment, to reveal a free amine that can be coupled to the next amino acid in the sequence . The C-terminal carboxylic acid allows for coupling to the growing peptide chain. Dipeptides like this compound are fundamental tools in pharmaceutical research for constructing peptides with specific sequences . Furthermore, structurally related Fmoc-dipeptides are investigated for their self-assembling properties, forming novel architectures like fibers and tubes which have potential applications in material science and nanobiotechnology . This compound is for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate personal protective equipment and avoid its inhalation or contact with skin and eyes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O5 B13536735 Fmoc-Ala-Val-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylbutanoic acid

InChI

InChI=1S/C23H26N2O5/c1-13(2)20(22(27)28)25-21(26)14(3)24-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)

InChI Key

CVUPNZGFKNTZNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Advanced Analytical Characterization in Research of Fmoc Ala Val Oh

Spectroscopic Techniques for Elucidating Reaction Pathways and Intermediates in Fmoc-Ala-Val-OH Synthesis.

Spectroscopic methods are indispensable for confirming the molecular structure, assessing purity, and monitoring the progress of reactions involving this compound. These techniques provide detailed information at the molecular level, from atomic connectivity to conformational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Purity Analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of Fmoc-protected peptides like this compound. ¹H NMR provides a detailed fingerprint of the molecule, allowing for the unambiguous confirmation of its identity. benchchem.com Characteristic signals for the Fmoc group, typically appearing in the aromatic region (around 7.2-7.8 ppm), and specific resonances for the alanine (B10760859) and valine residues confirm the successful synthesis of the dipeptide. benchchem.com

Beyond simple identity confirmation, NMR is a powerful tool for mechanistic studies. For instance, it can be used to monitor the kinetics of the Fmoc deprotection step, a critical reaction in solid-phase peptide synthesis (SPPS). scholaris.ca By tracking the disappearance of Fmoc proton signals and the appearance of signals corresponding to the deprotected amine and the dibenzofulvene-piperidine adduct, researchers can optimize reaction conditions. scholaris.caresearchgate.net Furthermore, 2D NMR techniques, such as COSY and HSQC, can establish connectivity between protons and carbons, providing definitive structural assignments. Solid-state NMR (SSNMR) can even be employed to study the conformation and potential aggregation of the peptide while it is still attached to the synthesis resin. nih.gov

Purity analysis by ¹H NMR involves integrating the signals corresponding to this compound and comparing them to the integrals of any observed impurity signals. This quantitative capability allows for the determination of molar purity, complementing data from other techniques like HPLC.

Table 1: Representative ¹H NMR Chemical Shifts for Fmoc-Amino Acid Building Blocks. Note: This table provides expected ranges for key protons. Exact shifts for this compound would require experimental determination.

Proton Type Functional Group Expected Chemical Shift (ppm)
Aromatic Protons Fmoc Group 7.20 - 7.80
Methine Proton Fmoc-C9H 4.20 - 4.40
α-Proton Alanine (Ala) ~4.30
α-Proton Valine (Val) ~4.10
β-Protons Alanine (Ala, CH₃) ~1.30
β-Proton Valine (Val, CH) ~2.10

Mass Spectrometry (MS) in Degradation and Impurity Profiling of this compound.

Mass Spectrometry (MS) is an essential tool for verifying the molecular weight of this compound and for identifying and characterizing impurities and degradation products. nih.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely used to determine the molecular ion of the target compound, confirming its identity. nih.gov

The real power of MS in this context lies in its application to impurity profiling. waters.com When coupled with a separation technique like High-Performance Liquid Chromatography (LC-MS), it allows for the detection and identification of low-level impurities that may co-elute with the main product. nih.gov Common impurities in this compound synthesis can include deletion sequences (e.g., Fmoc-Val-OH), byproducts from incomplete deprotection, or side-products from coupling reactions. nih.gov

Degradation profiling, which investigates how the compound breaks down under various stress conditions (e.g., pH, temperature, oxidation), is also critically enabled by MS. waters.comcreative-proteomics.com For example, the Fmoc group can be labile, and its premature cleavage can be detected. Tandem mass spectrometry (MS/MS) is particularly valuable, as it allows for the fragmentation of a selected impurity ion to elucidate its chemical structure, providing crucial insights into degradation pathways. nih.govcreative-proteomics.com

Vibrational and Electronic Spectroscopy for Conformational Insight into this compound.

While NMR and MS confirm structure and purity, vibrational and electronic spectroscopy provide insights into the secondary structure or conformation of this compound.

Vibrational Spectroscopy (Infrared - IR): Infrared (IR) spectroscopy is sensitive to the vibrational modes of chemical bonds and is particularly useful for studying peptide conformation. biorxiv.org The Amide I band (primarily C=O stretching), typically found between 1600 and 1700 cm⁻¹, is a sensitive marker of secondary structure (e.g., α-helix, β-sheet, random coil). biorxiv.orgnih.gov For this compound, characteristic IR absorption bands would confirm key functional groups: the carbamate (B1207046) carbonyl of the Fmoc group (around 1720 cm⁻¹) and the amide carbonyl of the peptide bond (around 1650 cm⁻¹). benchchem.com By analyzing the precise frequency and shape of the Amide I band, researchers can infer the predominant solution-state conformation of the dipeptide.

Electronic Spectroscopy (Circular Dichroism - CD): Circular Dichroism (CD) spectroscopy is a form of electronic spectroscopy that measures the differential absorption of left- and right-circularly polarized light. biorxiv.org It is a powerful technique for studying chiral molecules and is highly sensitive to the secondary structure of peptides. researchgate.net The Fmoc group itself is a strong chromophore, but the peptide backbone also contributes to the CD spectrum in the far-UV region. Changes in the CD spectrum upon aggregation or interaction with other molecules can indicate conformational shifts. researchgate.net The combination of IR and CD spectroscopy provides a complementary and robust picture of the conformational landscape of this compound. biorxiv.org

Chromatographic Methods for Advanced Purity Assessment and Isolation of this compound.

Chromatography is the workhorse technique for both the purification of this compound after synthesis and the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Kinetic Studies of this compound Reactions.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the gold standard for assessing the purity of synthetic peptides like this compound. nih.gov A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). mdpi.comrsc.org Method development focuses on optimizing the gradient slope, flow rate, and temperature to achieve baseline separation of the main this compound peak from all potential impurities. csic.es Purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total area of all peaks in the chromatogram. benchchem.com

HPLC is also a powerful tool for kinetic studies. mdpi.com For example, the rate of Fmoc deprotection can be precisely monitored by taking aliquots from the reaction mixture at various time points, quenching the reaction, and injecting the samples into an HPLC system. researchgate.net By plotting the decrease in the peak area of this compound over time, a reaction rate can be calculated, allowing for the optimization of deprotection reagents and times. researchgate.netmdpi.com

Table 2: Typical RP-HPLC Method Parameters for Fmoc-Dipeptide Analysis.

Parameter Typical Setting Purpose
Column C18, 3.5-5 µm particle size Stationary phase for hydrophobic interaction
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) Weak eluent, ion-pairing agent
Mobile Phase B Acetonitrile + 0.1% TFA Strong eluent, disrupts hydrophobic interaction
Gradient 5% to 95% B over 15-30 min To elute compounds with varying hydrophobicity
Flow Rate 1.0 mL/min Controls analysis time and resolution

| Detection | UV at 220 nm & 265/301 nm | 220 nm for peptide bonds, 265/301 nm for Fmoc group |

Chiral Chromatography for Enantiomeric Excess Determination in this compound Derivatives.

During peptide synthesis, there is a risk of racemization, where an L-amino acid can convert to its D-enantiomer. It is crucial to quantify the enantiomeric purity of the final product and its intermediates. Chiral chromatography is specifically designed for this purpose, separating enantiomers that are indistinguishable by conventional HPLC. mdpi.com

For this compound, this analysis would typically involve separating the desired (L,L) diastereomer from any potential (D,L), (L,D), or (D,D) forms. This is achieved using a chiral stationary phase (CSP). windows.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating N-Fmoc protected amino acids and their derivatives. windows.netresearchgate.net The development of a chiral method involves screening different CSPs and mobile phase conditions (normal, polar-organic, or reversed-phase) to achieve baseline resolution of the stereoisomers. nih.gov The enantiomeric excess (e.e.) can then be accurately calculated from the peak areas in the chromatogram, providing a critical measure of the synthetic quality. oup.com

Advanced Characterization Techniques for Supramolecular Assemblies Involving this compound

The spontaneous organization of this compound molecules in solution, typically triggered by a change in pH or solvent composition, leads to the formation of supramolecular structures. researchgate.netmdpi.com The primary driving forces for this assembly include π-π stacking interactions between the aromatic fluorenyl (Fmoc) groups and hydrogen bonding between the peptide backbones. acs.orgresearchgate.net To fully understand these complex systems, a suite of advanced analytical methods is employed to characterize their secondary structure and morphology.

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the chiral properties and secondary structure of self-assembled peptide systems. nih.gov Since this compound is composed of chiral L-amino acids, its aggregation into ordered supramolecular structures results in distinct CD signals.

In studies of analogous Fmoc-dipeptides like Fmoc-Ala-Ala, CD measurements confirm the formation of chiral structures upon self-assembly. nih.gov The process can be monitored over time, showing an increase in the dichroic signal as the molecules organize into a hydrogel. nih.gov The CD spectra of Fmoc-peptide assemblies typically exhibit characteristic signals. For instance, signals in the 250–295 nm region are often attributed to the transfer of chirality to the Fmoc groups as they stack in a chiral arrangement. nih.gov A signal that can appear around 305 nm is indicative of the electronic coupling between fluorenyl chromophores, suggesting a well-ordered packing of these groups within the aggregate. nih.gov

Furthermore, the far-UV region (typically 190-250 nm) provides information about the peptide backbone conformation. While complex, the spectra can indicate the presence of secondary structures like β-sheets or β-turns, which are common motifs in Fmoc-dipeptide assemblies. rsc.orgreading.ac.uk For example, studies on Fmoc-Ala revealed CD spectra consistent with a disordered or β-turn conformation. reading.ac.uk The formation of β-sheet structures is often indicated by specific patterns in the CD spectrum, which are crucial for understanding the hydrogen-bonding network that stabilizes the assembly. rsc.org

Table 1: Summary of Typical CD Spectral Features in Fmoc-Peptide Assemblies

Wavelength Region Observed Feature Structural Interpretation References
305 nm Positive or Negative Peak Electronic coupling and ordered stacking of Fmoc groups nih.gov
250-295 nm Multiple Peaks Chirality transfer to the fluorenyl moiety nih.gov
~220 nm Negative or Positive Minimum/Maximum Peptide backbone conformation (e.g., β-sheet, β-turn) nih.gov
~214 nm Weak Peak Contribution from Fmoc group reading.ac.uk

Microscopy techniques are essential for the direct visualization of the morphology of supramolecular structures formed by this compound. These methods provide information on the size, shape, and hierarchical organization of the self-assembled architectures, which ultimately determine the macroscopic properties of the material, such as a hydrogel.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are the most common techniques used for this purpose. acs.orgacs.org Research on closely related Fmoc-dipeptides provides insight into the likely morphology of this compound assemblies. For example, Fmoc-Phe-Val (Fmoc-FV) forms a hydrogel consisting of a fibrous network with fibril thicknesses of approximately 30 nm. mdpi.com Similarly, Fmoc-Ala-Ala self-assembles into nanoscale ribbon-like features with widths ranging from 10 to 50 nm. nih.gov SEM images of various Fmoc-dipeptide hydrogels consistently reveal a highly entangled three-dimensional network of nanofibers, which is responsible for entrapping the solvent and forming a self-supporting gel. mdpi.comrsc.org

The morphology can also be influenced by factors such as concentration. Studies on Fmoc-Val-OH have shown that it forms flower-like structures at lower concentrations, which transition to fiber-like assemblies at higher concentrations. researchgate.net Advanced techniques like Field Emission SEM (FE-SEM) and cryo-TEM offer higher resolution and sample preservation, providing more detailed images of the delicate nanofibrillar networks. reading.ac.ukrsc.org

Table 2: Morphological Characteristics of Analogous Fmoc-Peptide Assemblies

Compound Microscopy Technique Observed Morphology Dimensions References
Fmoc-Ala-Ala TEM Nanoscale ribbon-like fibers 10-50 nm width nih.gov
Fmoc-Phe-Val SEM, TEM Fibrous network ~30 nm fibril thickness mdpi.com
Fmoc-Phe-Asp/Glu/Gln FE-SEM Entangled fibrillar network Not specified rsc.org
Fmoc-Val-OH Optical Microscopy Flower-like (low conc.), Fibers (high conc.) Not specified researchgate.net
Fmoc-Ala-OH cryo-TEM Extended fibril-like objects from spherical cores Not specified reading.ac.uk

Role of Fmoc Ala Val Oh As a Core Building Block in Advanced Peptide Constructs

Integration of Fmoc-Ala-Val-OH into Linear Peptide Synthesis for Bioactive Peptidomimetics

The dipeptide this compound is frequently incorporated into linear peptide chains to develop bioactive peptidomimetics, which are molecules that mimic the biological activity of natural peptides. researchgate.net These synthetic peptides often exhibit enhanced stability and bioavailability compared to their natural counterparts. researchgate.net

Stepwise Elongation Strategies Utilizing this compound

Stepwise solid-phase peptide synthesis (SPPS) is a common method for constructing peptides, where amino acids are sequentially added to a growing chain anchored to a solid support. medsci.orgbachem.com this compound can be utilized in this process, although the direct coupling of a dipeptide unit is less common than the sequential addition of individual Fmoc-protected amino acids like Fmoc-Ala-OH and Fmoc-Val-OH. google.comresearchgate.net The standard Fmoc/tBu strategy involves the removal of the temporary Fmoc protecting group with a base, typically piperidine (B6355638), followed by the coupling of the next Fmoc-protected amino acid. bachem.comresearchgate.net

The efficiency of coupling can be influenced by the coupling reagents used. For instance, a combination of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) is frequently employed to facilitate amide bond formation and minimize side reactions like racemization. researchgate.netthaiscience.info

Fragment Condensation Methodologies Incorporating this compound

For the synthesis of long peptides, a fragment condensation strategy is often preferred. acs.orgnih.gov This approach involves the synthesis of smaller, protected peptide fragments which are then coupled together in solution or on a solid support. acs.org While direct use of this compound as a fragment is possible, it is more common to synthesize larger fragments that may contain the Ala-Val sequence. For example, a protected peptide fragment like Fmoc-Arg(Pbf)-Val-Ala-Glu(OtBu)-... could be synthesized and then used in a subsequent condensation step. google.com This method can improve the purity and yield of the final long peptide by avoiding the repetitive coupling and deprotection steps associated with stepwise synthesis. 5z.com

Application of this compound in the Synthesis of Cyclic Peptides and Peptide Conjugates

The Ala-Val motif is found in various cyclic peptides and is integral to their synthesis. Cyclic peptides often exhibit increased stability and receptor binding affinity compared to their linear counterparts. rsc.org

Macrocyclization Reactions Involving this compound Derived Sequences

The synthesis of cyclic peptides often begins with the solid-phase synthesis of a linear precursor peptide that includes the Ala-Val sequence, derived from the sequential coupling of Fmoc-Ala-OH and Fmoc-Val-OH. researchgate.netresearchgate.net After the linear peptide is assembled, it is cleaved from the resin and subjected to a head-to-tail cyclization reaction in solution. researchgate.netmdpi.com The success of this macrocyclization can be highly dependent on the peptide sequence and the point of cyclization. uni-kiel.de For instance, the synthesis of a cyclooctapeptide containing a Val-Pro-Ser-Gly-Phe-Ile-Gly sequence has been reported, where the linear precursor was assembled using Fmoc-amino acids including Fmoc-Val-OH. researchgate.net

Cyclic Peptide Synthesis Step Description Key Reagents
Linear Peptide Assembly Stepwise addition of Fmoc-protected amino acids, including Fmoc-Ala-OH and Fmoc-Val-OH, on a solid support. researchgate.netresearchgate.netFmoc-amino acids, Coupling reagents (e.g., HBTU/HOBt), Piperidine
Cleavage from Resin Release of the linear peptide from the solid support. mdpi.comTrifluoroacetic acid (TFA) based cocktails
Macrocyclization Head-to-tail cyclization of the linear peptide in solution. researchgate.netmdpi.comCoupling reagents (e.g., HATU, PyBOP)
Deprotection Removal of any remaining side-chain protecting groups. mdpi.comTFA based cocktails

Bioconjugation Strategies Employing this compound

This compound can be a component of peptides designed for bioconjugation, the process of linking a peptide to another molecule, such as a drug or a fluorescent label. sigmaaldrich.com The dipeptide itself can act as a lysosomally cleavable linker in antibody-drug conjugates (ADCs). sigmaaldrich.com In a typical strategy, a linear peptide containing the Ala-Val sequence is synthesized using Fmoc chemistry. microdetection.cn This peptide can then be conjugated to a molecule of interest. For example, a peptide can be synthesized on a resin, and after the final Fmoc group is removed, a molecule like biotin (B1667282) can be manually coupled to the N-terminus before the peptide is cleaved from the resin. thaiscience.info

Utilization of this compound in Combinatorial Peptide Library Generation

Combinatorial chemistry is a powerful tool for drug discovery, allowing for the synthesis and screening of a vast number of compounds simultaneously. medsci.orgpnas.org this compound, as part of a mixture of Fmoc-protected amino acids, is used in the generation of synthetic peptide combinatorial libraries (SPCLs). nih.govnih.gov

In the creation of these libraries, an "isokinetic mixture" of Fmoc-amino acids is often used for the coupling steps at randomized positions. nih.govnih.gov This mixture contains different molar ratios of each amino acid to ensure that each has a similar reactivity and is incorporated at a comparable rate. Fmoc-Val-OH is typically included at a higher molar percentage due to its reactivity, while Fmoc-Ala-OH is used at a lower percentage. nih.govnih.gov This approach allows for the creation of a diverse library of peptides where specific positions are systematically varied. nih.gov

Amino Acid Typical Molar Percentage in Isokinetic Mixture
Fmoc-Ala-OH3.3% - 3.4% nih.govnih.gov
Fmoc-Val-OH11.1% - 11.3% nih.govnih.gov

These libraries can then be screened for biological activity, such as the ability to bind to a specific receptor or inhibit an enzyme. pnas.org

De novo Design of Peptide Libraries Incorporating this compound

The de novo design of peptide libraries is a powerful strategy for discovering novel peptide-based molecules with specific functions. This approach involves the creation of large, diverse collections of peptides, which can then be screened for desired activities. This compound can be strategically incorporated into these libraries to introduce specific structural features or to act as a fixed element in a combinatorial design.

The design of such libraries often involves computational and combinatorial approaches to maximize the diversity and potential for identifying active sequences. For instance, in the design of transmembrane peptides, computational methods are used to predict helix-helix interactions, where specific residues like alanine (B10760859) and valine play key roles in the packing of helical structures. oup.com The design process may involve fixing certain positions with specific amino acids or dipeptides like Ala-Val, while randomizing other positions to create a vast library of related peptides. nih.govnih.gov

A common technique for generating peptide libraries is the "split-and-mix" or "one-bead-one-compound" (OBOC) method. qyaobio.comresearchtrends.net In this approach, a solid support resin is divided into multiple portions, and a different amino acid is coupled to each portion. The portions are then mixed together, and the process is repeated for the subsequent amino acid additions. This results in a library where each bead of the resin carries a unique peptide sequence. qyaobio.comresearchtrends.net this compound can be introduced as a single unit or as individual Fmoc-Ala-OH and Fmoc-Val-OH residues in a sequential manner during this process.

The table below illustrates a simplified example of how this compound could be incorporated into a peptide library using a combinatorial approach.

Position 1 Position 2 Position 3 (Fixed) Position 4 (Fixed) Position 5
GlyArgAlaValPro
PheLysAlaValSer
TrpHisAlaValLeu
... (etc.)... (etc.)AlaVal... (etc.)

In this hypothetical library, the Ala-Val dipeptide provides a constant structural motif, while the surrounding amino acids are varied to explore a wide range of chemical space. This strategy is particularly useful when the Ala-Val sequence is hypothesized to be part of a binding motif or a critical structural element.

Screening Methodologies for this compound Containing Libraries in Research

Once a peptide library incorporating this compound has been synthesized, the next critical step is to screen it to identify the "hit" compounds that possess the desired biological activity. Various screening methodologies are employed, often tailored to the specific research question.

Affinity-Based Screening:

A prevalent method for screening OBOC libraries is affinity-based screening, where the library is incubated with a labeled target molecule, such as a protein or a receptor. conicet.gov.arresearchgate.net The target is often tagged with a fluorescent dye or an enzyme that can generate a colored product. nih.gov Beads that bind to the target molecule can then be identified and physically isolated for sequence determination.

For example, a library of peptides containing the this compound sequence could be screened for binding to a specific enzyme. The enzyme would be labeled, and after incubation with the library, the beads exhibiting the highest signal would be selected.

High-Throughput Sequencing:

After identifying positive beads, the sequence of the peptide on each bead must be determined. Modern mass spectrometry techniques, such as matrix-assisted laser desorption/ionization (MALDI-TOF MS/MS) and electrospray ionization (ESI-MS/MS), are powerful tools for de novo peptide sequencing. nih.gov In some strategies, a linear "encoding" tag is co-synthesized with the peptide of interest on the same bead to facilitate easier sequencing. conicet.gov.arconicet.gov.ar

The table below outlines a typical workflow for screening a peptide library.

Step Description Techniques Used
1. Library Synthesis Creation of a diverse peptide library on a solid support.Solid-Phase Peptide Synthesis (SPPS), Split-and-Mix method.
2. Target Labeling The biological target of interest is labeled for detection.Fluorescent dyes, Biotin, Enzymes (e.g., Alkaline Phosphatase). nih.gov
3. Library Screening The labeled target is incubated with the peptide library.On-bead binding assays. nih.gov
4. Hit Identification Beads displaying a positive signal are identified and isolated.Fluorescence microscopy, Automated bead sorters. researchgate.net
5. Peptide Sequencing The amino acid sequence of the "hit" peptides is determined.MALDI-TOF MS/MS, ESI-MS/MS. nih.gov

The use of this compound as a building block in the design and screening of peptide libraries allows researchers to systematically explore the structure-activity relationships of peptides and to discover novel ligands for a wide range of biological targets.

Exploration of Fmoc Ala Val Oh in Mechanistic and Functional Investigations Non Clinical Focus

Fmoc-Ala-Val-OH as a Substrate or Inhibitor Mimic in In Vitro Enzymatic Studies

The dipeptide this compound and its derivatives serve as valuable tools in the in vitro exploration of enzyme kinetics and specificity, particularly for proteases. The Fmoc group provides a convenient spectroscopic handle, while the dipeptide sequence can be tailored to probe the active sites of various enzymes.

Protease Specificity Profiling Using this compound Analogues

The core structure of this compound is representative of a class of molecules used in creating diverse peptide libraries for profiling protease specificity. nih.govucsf.edu By systematically substituting the alanine (B10760859) or valine residues with other natural or non-canonical amino acids, researchers can generate a vast array of potential substrates. nih.govmdpi.com These libraries are then subjected to enzymatic digestion by a target protease. Subsequent analysis, often using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), identifies the sequences that are most efficiently cleaved. nih.govbiorxiv.org

This approach provides a detailed "fingerprint" of the protease's substrate preference at the P1 and P2 positions (using the Schechter and Berger nomenclature), which in the case of this compound would correspond to the valine and alanine residues, respectively. For instance, studies on various peptidases have utilized libraries of fluorogenic substrates, where cleavage releases a fluorescent molecule like 7-amino-4-methylcoumarin (B1665955) (AMC), allowing for real-time kinetic analysis. nih.govnih.gov While not always containing the exact Ala-Val sequence, the principles derived from these studies are directly applicable. The insights gained from such profiling are crucial for designing specific substrates for enzyme assays and for developing potent and selective inhibitors. nih.govbiorxiv.org

A study on prolyl-carboxypeptidase (PRCP) demonstrated the power of this technique. While known to prefer proline at the P1 position, multiplex substrate profiling revealed that it could also readily accept alanine or norleucine at this site, especially when paired with hydrophobic residues like valine or leucine (B10760876) in the P1' position. nih.gov This highlights the nuanced and often broader specificity that can be uncovered using such dipeptide-based libraries.

Kinetic Studies of Enzyme-Substrate Interactions with this compound Derivatives

Derivatives of this compound are instrumental in determining key kinetic parameters of enzyme-substrate interactions, such as the Michaelis constant (K_M) and the catalytic rate constant (k_cat). americanpeptidesociety.orglibretexts.org These parameters provide quantitative measures of an enzyme's affinity for a substrate and its efficiency in converting it to a product.

In a typical assay, the rate of product formation is measured at various concentrations of the Fmoc-dipeptide substrate. americanpeptidesociety.org The resulting data can be plotted and fitted to the Michaelis-Menten equation to extract K_M and V_max, from which k_cat can be derived. libretexts.org For example, studies on aminopeptidases have shown that while they exhibit high activity on alanine derivatives, suggesting a restricted S1 pocket, kinetic data from a broader range of substrates indicate the pocket is large enough to accommodate bulky hydrophobic residues. stanford.edu

Furthermore, by comparing the kinetic parameters of a series of this compound analogues, researchers can dissect the contribution of individual amino acid residues to binding and catalysis. This information is invaluable for understanding the structure-function relationships of enzymes and for the rational design of enzyme inhibitors. americanpeptidesociety.orgstanford.edu Peptide inhibitors often function by mimicking the natural substrate, and kinetic studies are essential to characterize their mode of inhibition (e.g., competitive, non-competitive). americanpeptidesociety.org

Investigating Supramolecular Assembly and Self-Aggregation Properties of this compound and its Derivatives

The Fmoc group's inherent hydrophobicity and propensity for π-π stacking interactions, combined with the hydrogen-bonding capabilities of the peptide backbone, make Fmoc-dipeptides like this compound excellent candidates for studying self-assembly. manchester.ac.ukacs.org These molecules can spontaneously organize into a variety of ordered nanostructures, such as fibers, ribbons, and hydrogels, in aqueous environments. manchester.ac.ukmdpi.com

Design Principles for Self-Assembling Systems Based on this compound

The self-assembly of Fmoc-dipeptides is governed by a delicate balance of non-covalent interactions, including π-π stacking of the fluorenyl rings, hydrogen bonding between the peptide backbones, and hydrophobic interactions involving the amino acid side chains. mdpi.comchinesechemsoc.org The specific amino acid sequence plays a crucial role in dictating the final morphology and properties of the resulting supramolecular structures. nih.gov

Key design principles for creating self-assembling systems based on Fmoc-dipeptides include:

The Fmoc Group as the Primary Driver: The aromatic Fmoc moiety is a dominant force, initiating aggregation through π-π stacking. manchester.ac.ukfrontiersin.org

Environmental Triggers: The self-assembly process can often be controlled by external stimuli such as pH, temperature, or solvent composition. frontiersin.orgrsc.org For many Fmoc-dipeptides, gelation is induced by a pH drop, which protonates the C-terminal carboxylate group, reduces electrostatic repulsion, and promotes hydrogen bonding. manchester.ac.ukrsc.org

Computational modeling, in conjunction with experimental techniques, has become a powerful tool for understanding and predicting the self-assembly behavior of these molecules. nih.gov Simulations can reveal how molecules pack into fibrils and how different interactions contribute to the stability of the final structure. nih.gov

Factors Influencing Morphological Changes in this compound Self-Assemblies

The morphology of the structures formed by Fmoc-dipeptides is highly sensitive to a range of factors. Understanding these influences is critical for controlling the properties of the resulting materials.

Key Influencing Factors:

FactorDescriptionEffect on Morphology
Amino Acid Sequence The size, shape, and chemical nature of the amino acid side chains. nih.govCan determine whether fibers, tubes, spheres, or crystalline structures are formed. For example, Fmoc-Val-OH has been observed to form flower-like morphologies at lower concentrations and fiber-like assemblies at higher concentrations. researchgate.netchemrxiv.org
Concentration The concentration of the Fmoc-dipeptide in solution. researchgate.netchemrxiv.orgHigher concentrations generally favor the formation of more extended, entangled networks, leading to hydrogelation. researchgate.netchemrxiv.org
pH The acidity or alkalinity of the aqueous medium. nih.govrsc.orgAffects the ionization state of the C-terminal carboxyl group. Lower pH reduces charge repulsion, favoring assembly into fibrillar structures. rsc.org
Temperature The thermal energy of the system. chinesechemsoc.orgresearchgate.netchemrxiv.orgCan influence hydrophobic interactions and the kinetics of assembly. Heating and cooling cycles can be used to control gel formation and can lead to different final morphologies. mdpi.com For instance, heating can transform flower-like structures of Fmoc-Leu-OH into tubes. chemrxiv.org
Solvent The polarity and hydrogen-bonding capacity of the solvent. frontiersin.orgresearchgate.netCan significantly alter the balance of intermolecular forces, leading to different assembled structures.

Studies on Fmoc-modified single amino acids like Fmoc-Ala-OH and Fmoc-Val-OH have demonstrated this morphological versatility. researchgate.netchemrxiv.org For example, Fmoc-Val-OH forms flower-like structures at low concentrations which transition to fibers at higher concentrations or upon heating. researchgate.netchemrxiv.org This body of research, while not always focused specifically on the dipeptide, provides a strong foundation for understanding how the self-assembly of this compound could be manipulated.

This compound in the Study of Peptide-Membrane Interactions in Model Systems

The interaction of peptides with cell membranes is a fundamental process in biology, and understanding it at a molecular level is crucial. rsc.org Fmoc-dipeptides, including structures analogous to this compound, are used as simplified model systems to probe these complex interactions. acs.orgresearchgate.net Langmuir monolayers and lipid vesicles serve as common models for the cell membrane in these studies. acs.orgnih.gov

Research has shown that the hydrophobicity of the Fmoc-dipeptide is a key determinant of its interaction with lipid membranes. acs.orguco.es A systematic study of various Fmoc-dipeptides with a model membrane (DMPA Langmuir monolayer) revealed that increased hydrophobicity leads to enhanced interaction with the lipid molecules. acs.org However, very high hydrophobicity can also promote the self-assembly of the dipeptides, leading to their expulsion from the monolayer upon compression. acs.orgresearchgate.net

Therefore, an optimal hydrophobic/hydrophilic balance is required for efficient membrane interaction. acs.orgresearchgate.net The Ala-Val sequence in this compound contributes a moderate level of hydrophobicity, positioning it as a potentially interesting candidate for such studies. Techniques like surface pressure-area isotherms, Brewster angle microscopy (BAM), and electrical impedance spectroscopy are employed to characterize these interactions, providing data on how the peptide incorporates into the membrane, alters its structure, and potentially disrupts its integrity. acs.orgrsc.org While direct studies on this compound are not prominent, the principles established with other Fmoc-dipeptides provide a clear framework for predicting its behavior and underscore its utility as a model compound in this area of research. uco.espnas.orgtulane.edu

Theoretical and Computational Approaches to Fmoc Ala Val Oh Conformation and Reactivity

Molecular Dynamics Simulations of Fmoc-Ala-Val-OH in Various Environments

Molecular dynamics (MD) simulations allow for the examination of the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility and interactions with the surrounding environment.

Conformational Landscape Analysis of this compound

The conformational landscape of a peptide describes the full range of three-dimensional structures it can adopt. For dipeptides like this compound, this landscape is often visualized using Ramachandran plots, which map the distribution of the backbone dihedral angles phi (φ) and psi (ψ).

MD simulations of dipeptides reveal several key low-energy conformations. nih.gov For the alanine (B10760859) dipeptide, a related system, major conformations include the C7eq, C5, polyproline II (PII), and the right-handed α-helix (αR). nih.gov The C7eq conformation is typically sampled only in non-polar solvents like chloroform. nih.gov The C5, or extended conformation, and the PII and αR conformations are more prevalent in other environments. nih.gov The presence of the bulky valine side chain in this compound is expected to influence the relative populations of these conformers due to steric hindrance, which can be explored through energy landscape analysis. nih.gov This analysis can reveal conformational heterogeneity, where a peptide may adopt multiple significant rotamers. nih.gov

Table 1: Major Conformations of Dipeptides Identified in MD Simulations

Conformation Description Typical Solvent Environment
C7eq Characterized by an intramolecular hydrogen bond forming a seven-membered ring. Chloroform nih.gov
C5 An extended conformation. Varies with solvent polarity upc.edu
Polyproline II (PII) An extended, left-handed helical structure. Polar solvents like water upc.eduresearchgate.net
αR A right-handed helical conformation. Polar solvents upc.edu

Solvent Effects on this compound Conformation and Dynamics

The solvent environment plays a crucial role in determining the conformational preferences of peptides. researchgate.net MD simulations can explicitly model solvent molecules, providing insights into solute-solvent interactions. upc.edu

In non-polar solvents like chloroform, intramolecular hydrogen bonds are favored, stabilizing compact conformations such as C7eq and C5. upc.edu As solvent polarity increases, the peptide's ability to form intramolecular hydrogen bonds is weakened due to competition with solvent molecules for hydrogen bonding. upc.edu In polar solvents like water and dimethyl sulfoxide (B87167) (DMSO), extended conformations such as PII and αR become more populated. upc.eduresearchgate.net This is because the solvent molecules can effectively solvate the peptide backbone, stabilizing structures where intramolecular hydrogen bonds are replaced by intermolecular hydrogen bonds with the solvent. researchgate.net

For instance, studies on the alanine dipeptide show that the population of the C5 conformation decreases with increasing solvent polarity, while the αR conformation shows the opposite trend. upc.edu In water, the PII conformation is often the most stable. upc.eduresearchgate.net The specific nature of the solvent also matters; for example, ethanol (B145695) has been shown to increase the stability of the PII conformer in the alanine dipeptide compared to water. researchgate.net These solvent-induced shifts in conformational equilibria are a result of the delicate balance between intramolecular interactions within the peptide and intermolecular interactions with the solvent. researchgate.net

Quantum Mechanical Calculations for Electronic Structure and Spectroscopic Prediction of this compound

Quantum mechanical (QM) calculations provide a high level of theoretical detail about the electronic structure, reactivity, and spectroscopic properties of molecules.

DFT Calculations for this compound Reactivity and Stability

Density Functional Theory (DFT) is a widely used QM method to investigate the electronic properties and reactivity of molecules. mdpi.com DFT calculations can be used to determine the relative energies of different conformers of this compound, providing a quantitative measure of their stability. acs.org

The reactivity of Fmoc-protected dipeptides can also be assessed. For example, the N-acyl group on dioxathiazinanes, which is structurally related to the Fmoc group, enhances reactivity. clockss.org DFT calculations can elucidate the electronic effects responsible for such enhanced reactivity. clockss.org Furthermore, DFT can be used to study reaction mechanisms, such as the formation of diketopiperazine, a common side reaction during peptide synthesis involving proline-containing peptides, which can be influenced by the preceding amino acid like alanine or valine. acs.org By calculating the energies of transition states and intermediates, DFT can provide insights into the kinetics and thermodynamics of these reactions. acs.org

Table 2: Applications of DFT in Studying Fmoc-Dipeptides

Application Information Gained
Conformational Stability Relative energies of different conformers. acs.org
Electronic Properties Electron distribution, molecular orbitals, and reactivity indices. mdpi.com
Reaction Mechanisms Energies of reactants, transition states, and products. acs.org
Reactivity Analysis Understanding the influence of protecting groups on reaction rates. clockss.org

Prediction of Spectroscopic Signatures for this compound and its Intermediates

QM calculations are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR) and circular dichroism (CD) spectra. rsc.org The vibrational frequencies and intensities of different modes, like the amide I band in IR spectra, are sensitive to the peptide's conformation. researchgate.net

By calculating the spectra for different conformers of this compound, it is possible to correlate specific spectral features with particular secondary structures. For example, the frequency of the amide I band can indicate the preference for the dihedral angle φ. researchgate.net This allows for the decomposition of experimental spectra to determine the populations of different conformations in solution. researchgate.net

The prediction of spectroscopic signatures is not limited to stable molecules but can also be applied to transient intermediates in a reaction. uci.edu This is particularly valuable for understanding reaction mechanisms where intermediates are difficult to isolate and characterize experimentally. Combining QM calculations with MD simulations in a QM/MM (quantum mechanics/molecular mechanics) approach can provide even more accurate predictions of spectra in solution by accounting for the dynamic solvent environment. rsc.org

Computational Design of this compound Analogues and Derivatives

Computational methods are increasingly used for the de novo design of peptides and their analogues with specific properties. bakerlab.org By modifying the sequence or chemical structure of this compound, it is possible to design new molecules with enhanced stability, altered reactivity, or novel functions.

For example, computational tools can be used to design cyclic peptides, which often exhibit greater stability and bioavailability compared to their linear counterparts. gla.ac.uk By predicting the conformational preferences of different sequences, it is possible to design peptides that adopt a specific, well-defined structure. gla.ac.uk

Furthermore, computational studies can guide the design of analogues with modified functionalities. For instance, replacing an amide bond with an ester bond in an Fmoc-dipeptide was shown through molecular dynamics simulations to result in self-assembled fibrils that were stronger and less hydrophilic. nih.govnih.govacs.org This highlights how computational design can be used to fine-tune the properties of peptide-based materials. nih.govnih.govacs.org Docking studies can also be employed to design analogues with improved binding affinity to a specific target, as has been done for designing Linezolid dipeptide-type analogues with antibacterial activity. bohrium.com

In silico Screening for Modified this compound Sequences with Enhanced Properties

In silico screening is a powerful computational strategy used to search large virtual libraries of molecules for candidates with desired biological or chemical properties. mdpi.com For this compound, this involves generating a virtual library of derivatives by, for example, substituting the natural Alanine or Valine residues with non-natural amino acids, altering the stereochemistry, or adding new functional groups. These virtual libraries are then subjected to computational workflows that predict specific properties.

Research in peptide design has shown that properties such as binding affinity to a target protein, cell-penetrating capability, and antimicrobial activity can be effectively predicted using computational models. iiitd.edu.infrontiersin.orgnih.gov These models often employ machine learning algorithms, such as Support Vector Machines (SVM) or deep learning networks, which are trained on large datasets of peptides with known properties. iiitd.edu.innih.gov The algorithms learn to identify the relationships between a peptide's sequence features (like amino acid and dipeptide composition) and its functional activity. frontiersin.orgoup.com

For instance, a screening campaign for this compound derivatives might aim to enhance binding to a specific therapeutic target. The process would involve:

Library Generation : Creating a virtual library of thousands of this compound analogs with single or multiple amino acid substitutions.

Molecular Docking : Simulating the binding of each analog to the 3D structure of the target protein to predict binding affinity and pose. mdpi.com

Property Prediction : Using a trained machine learning model to score each analog based on features like hydrophobicity, charge, and size to predict for a desired activity, such as cell penetration. nih.gov

The output is a ranked list of candidate molecules with the highest predicted potential, which can then be prioritized for experimental validation. iiitd.edu.in

Table 1: Illustrative In silico Screening of Modified this compound Sequences

Original SequenceModified SequenceModification TypeScreened PropertyPredicted Outcome
Fmoc-Ala -Val-OHFmoc-D-Ala -Val-OHStereochemical InversionProteolytic StabilityIncreased resistance to degradation
Fmoc-Ala-Val -OHFmoc-Ala-Nva -OHSide-chain HomologationHydrophobicityIncreased lipophilicity
This compoundFmoc-Ala-Val-NH₂ C-terminal AmidationTarget Binding AffinityEnhanced H-bonding potential
This compoundFmoc-β-Ala -Val-OHBackbone ExtensionConformational RigidityAltered turn propensity

This table is illustrative and based on established principles of computational peptide design. Nva (Norvaline) is an isomer of Valine.

Prediction of Synthetic Accessibility for Novel this compound Derivatives

A key challenge in developing new peptide derivatives is ensuring they can be synthesized efficiently. Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a robust method, but certain sequences can lead to problems like aggregation or incomplete coupling reactions, resulting in low purity or failed synthesis. nih.govacs.org Computational tools have been developed to predict the likelihood of a successful synthesis before committing to resource-intensive lab work. researchgate.net

These predictive models are typically built using machine learning algorithms trained on large datasets from thousands of past peptide syntheses. acs.orgamidetech.com The data includes the peptide sequence, synthesis parameters (e.g., coupling reagents, reaction times), and the outcome, often determined by mass spectrometry analysis of the crude product. acs.orgresearchgate.net

The models analyze various features of the peptide sequence that are known to influence synthesis success. Key predictive features often include:

Peptide Length : Longer peptides have a higher probability of accumulating errors. acs.org

Hydrophobicity : Certain hydrophobicity scales, such as the Janin index, have been shown to be highly predictive of synthesis success, likely because they correlate with the peptide's tendency to aggregate on the solid support resin. acs.org

Aggregation Propensity : Specific sequences are prone to forming secondary structures that hinder reagent accessibility. nih.gov Deep learning models can predict these aggregation-prone regions. amidetech.com

Difficult Couplings : The steric hindrance of certain amino acid side chains can make the formation of a peptide bond difficult. Models can predict the efficiency of individual Fmoc-deprotection and coupling steps. nih.govchempep.com

By inputting the sequence of a novel this compound derivative, these tools can generate a "synthetic accessibility score" or a detailed report highlighting potential problematic steps in the synthesis. acs.orgamidetech.com This allows chemists to proactively modify the synthetic strategy, for example, by changing coupling reagents or using specialized amino acid derivatives to overcome the predicted difficulties. chempep.com

Table 2: Example of Synthetic Accessibility Prediction for this compound Derivatives

Derivative SequenceKey Feature AnalyzedPrediction Model OutputSynthetic Accessibility Score
Fmoc-Trp-Val-OHAggregation PropensityHigh probability of aggregation at Trp residueLow
Fmoc-Ala-Pro-OHCoupling EfficiencyPredicted difficult Ala-Pro couplingMedium (Requires modified protocol)
Fmoc-Gly-Val-OHJanin Index ScoreFavorable hydrophobicity profileHigh
Fmoc-Val-Ala-OHSequence-dependent aggregationLower aggregation score than Fmoc-Ala-ValHigh

This table is a conceptual representation of how predictive models for peptide synthesis operate. Trp (Tryptophan), Pro (Proline), Gly (Glycine).

Q & A

Q. What is the role of the Fmoc group in Fmoc-Ala-Val-OH synthesis, and how does it influence peptide chain assembly?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the α-amino group of alanine, preventing undesired side reactions during peptide elongation. Its removal under mild basic conditions (e.g., 20% piperidine in DMF) enables sequential coupling of amino acids. The Fmoc strategy is preferred over Boc (tert-butyloxycarbonyl) due to its compatibility with acid-labile resins and reduced reliance on hazardous reagents like hydrogen fluoride .

Methodological Insight :

  • Deprotection : Use 20% piperidine in DMF for 10–20 minutes to cleave Fmoc.
  • Coupling : Activate Fmoc-Ala-OH with HOBt/DIC or HATU/DIEPA for efficient amide bond formation.

Q. How is this compound synthesized, and what are the critical parameters for optimizing yield?

The dipeptide is synthesized via a two-step liquid-phase method:

  • Activation : Fmoc-Ala-OH reacts with HOSu (N-hydroxysuccinimide) and DCC (dicyclohexylcarbodiimide) in THF to form Fmoc-Ala-OSu .
  • Coupling : Fmoc-Ala-OSu reacts with H-Val-OH in a THF/H₂O mixture under basic conditions (e.g., Na₂CO₃) at 25°C overnight.

Optimization Strategies :

  • Maintain stoichiometric excess (1.2–1.5 eq) of HOSu and DCC to drive activation.
  • Use ice-water baths during activation to minimize side reactions like racemization.
  • Adjust pH to 3 with 15% citric acid post-coupling to precipitate the product .

Advanced Research Questions

Q. How do coupling agents (e.g., HATU vs. HOBt/DIC) influence the efficiency of this compound incorporation into solid-phase peptide synthesis (SPPS)?

Coupling agents impact reaction speed, steric hindrance, and racemization risk:

  • HATU/DIEPA : Provides rapid activation (>99% coupling efficiency in 1 hour) but may increase costs.
  • HOBt/DIC : Cost-effective but requires longer reaction times (3–5 hours) and careful monitoring of racemization.

Experimental Design :

  • Compare coupling yields via HPLC analysis after 1, 3, and 5 hours.
  • Assess enantiomeric purity using chiral chromatography or circular dichroism (CD) .

Q. What are the common impurities in this compound synthesis, and how can they be resolved during purification?

Key impurities include:

  • Unreacted Fmoc-Ala-OSu : Removed via aqueous washes at pH 3.
  • Dicyclohexylurea (DCU) : Filtered during the activation step.
  • Racemized dipeptide : Minimized by low-temperature reactions and avoiding prolonged basic conditions.

Purification Protocol :

  • Extract with ethyl acetate, wash with saturated NaCl, and dry over Na₂SO₄.
  • Recrystallize using ethyl acetate/methanol (3:1 v/v) to achieve >99.5% purity .

Q. How does resin substitution density (0.1–1.0 mmol/g) affect the synthesis of peptides containing this compound?

Lower substitution densities (0.1–0.3 mmol/g) reduce steric crowding, improving coupling efficiency for bulky peptides. Higher densities (>0.5 mmol/g) risk incomplete reactions but increase throughput.

Case Study :

  • For a 34-mer peptide (e.g., abaloparatide), RinkAmide MBHA resin (0.5 mmol/g) achieved 72.7% crude purity after SPPS, validated by LC-MS .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • HPLC : Reverse-phase C18 columns with UV detection (220 nm) to assess purity.
  • Mass Spectrometry (MS) : Confirm molecular weight (MW = 339.4 g/mol for this compound).
  • NMR : ¹H/¹³C NMR to verify stereochemistry and detect racemization (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .

Q. How can researchers mitigate diketopiperazine (DKP) formation during this compound incorporation into peptide sequences?

DKP forms via intramolecular cyclization, particularly in sequences with Val or Pro residues.

Preventive Measures :

  • Use pre-activated Fmoc-amino acids (e.g., Fmoc-Ala-OSu) to accelerate coupling.
  • Incorporate pseudoproline dipeptides or backbone-protecting groups to reduce conformational flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.